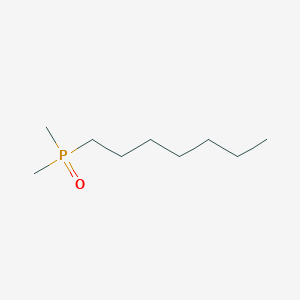
Heptyl(dimethyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, heptyldimethyl- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to a heptyl chain and two methyl groups. This compound is part of a broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions. Phosphine oxides are widely used in organic synthesis, catalysis, and as intermediates in the production of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphine oxide, heptyldimethyl- can be synthesized through the oxidation of its corresponding phosphine precursor. The typical synthetic route involves the reaction of heptyldimethylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen. The reaction is usually carried out under controlled conditions to ensure complete oxidation and to prevent over-oxidation or degradation of the product.
Industrial Production Methods: In an industrial setting, the production of phosphine oxide, heptyldimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts may also be employed to enhance the efficiency of the oxidation process.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphine oxide, heptyldimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide back to its corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the heptyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Heptyldimethylphosphine.
Substitution: Phosphine oxides with different substituents replacing the heptyl or methyl groups.
Applications De Recherche Scientifique
Phosphine oxide, heptyldimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
Phosphine oxide, heptyldimethyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Known for its use in organic synthesis and as a ligand in coordination chemistry.
Triphenylphosphine oxide: Widely used as a byproduct in various chemical reactions and as a stabilizer in polymer chemistry.
Aminophosphine oxides: Contain amino groups and are used in catalysis and coordination chemistry.
Uniqueness: Phosphine oxide, heptyldimethyl- is unique due to its specific heptyl and dimethyl substituents, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other phosphine oxides may not be as effective.
Comparaison Avec Des Composés Similaires
- Diphenylphosphine oxide
- Triphenylphosphine oxide
- Aminophosphine oxides
Propriétés
Numéro CAS |
56029-35-7 |
|---|---|
Formule moléculaire |
C9H21OP |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
1-dimethylphosphorylheptane |
InChI |
InChI=1S/C9H21OP/c1-4-5-6-7-8-9-11(2,3)10/h4-9H2,1-3H3 |
Clé InChI |
WRWMFQKTOOBPDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCP(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















